
Technical Dossier: 2-Hydroxy-2'-
methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
2-Hydroxy-2'-

methoxyacetophenone

CAS No.: 224321-19-1

Cat. No.: B1625280 Get Quote

A Privileged Pro-Nucleophile for Asymmetric Catalysis
Chemical Identity & Structural Analysis
Unlike simple acetophenones, this molecule features a bifunctional architecture: an ortho-

methoxy group on the aryl ring and a labile

-hydroxyl group on the side chain. This specific geometry makes it an ideal bidentate ligand for
bimetallic catalyst systems (e.g., Zinc-BINOL complexes), facilitating high-precision enolate
formation.
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Parameter Technical Specification

Common Name 2-Hydroxy-2'-methoxyacetophenone

IUPAC Name 2-Hydroxy-1-(2-methoxyphenyl)ethan-1-one

CAS Registry Number 224321-19-1

Molecular Formula

Molecular Weight 166.17 g/mol

Structural Features -Hydroxy ketone core; ortho-Methoxy steric

handle

Solubility
Soluble in DCM, THF, EtOAc; Sparingly soluble

in water

Key Reactivity
Enolizable ketone (pKa ~17-19); Bidentate

coordination site

Synthesis Protocol: The Formate Hydrolysis Route
While 2'-methoxyacetophenone is commercially available, the

-hydroxy derivative is often synthesized de novo to ensure high purity, avoiding the dimerization
common in aged commercial samples.

The most robust synthetic pathway involves the bromination of 2'-methoxyacetophenone

followed by a Kornblum-type substitution or Formate hydrolysis. The Formate Route is

preferred over direct hydrolysis to prevent aldol polymerization of the sensitive product.

Step-by-Step Methodology
Phase 1: Regioselective

-Bromination
Reagents: 2'-Methoxyacetophenone, Copper(II) Bromide (

), Ethyl Acetate/Chloroform (1:1).
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Protocol:

Dissolve 2'-methoxyacetophenone (1.0 eq) in a 1:1 mixture of EtOAc/CHCl

.

Add

(2.0 eq) and heat to reflux (approx. 70°C).

Mechanism: The heterogeneous

acts as a source of atomic bromine, favoring mono-bromination at the

-position over ring bromination due to the deactivating carbonyl.

Validation: Reaction is complete when the green

turns to white

precipitate.

Workup: Filter off CuBr salts, concentrate filtrate. Recrystallize from ethanol to yield 2-

Bromo-1-(2-methoxyphenyl)ethanone (CAS 31949-21-0).

Phase 2: Nucleophilic Substitution & Hydrolysis
Reagents: Sodium Formate (

), Ethanol/Water (8:2), Formic Acid (cat.).

Protocol:

Suspend the

-bromo intermediate (1.0 eq) in 80% aqueous ethanol.

Add Sodium Formate (3.0 eq) and a catalytic drop of formic acid. Reflux for 4–6 hours.

Causality: The formate ion acts as a soft nucleophile, displacing the bromide to form the

formate ester intermediate. This ester is unstable under reflux in aqueous media and
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hydrolyzes in situ to the alcohol.

Workup: Evaporate ethanol, extract with DCM, wash with brine. Purify via flash

chromatography (Hexane/EtOAc) to yield the target 2-Hydroxy-2'-
methoxyacetophenone.

Synthesis Workflow Visualization
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Figure 1: Two-step synthesis pathway via the formate hydrolysis method, ensuring protection

against polymerization.

Application Case Study: Catalytic Asymmetric Aldol
Reaction
The primary utility of CAS 224321-19-1 is in Direct Catalytic Asymmetric Aldol Reactions.

Research by the Shibasaki and Matsunaga groups has established this molecule as a

benchmark substrate for testing dinuclear metal catalysts.

The Mechanism: Zinc-Linked-BINOL Catalysis
In this system, the 2-hydroxy-2'-methoxyacetophenone does not act merely as a substrate

but as a co-ligand.

Catalyst Activation: A semi-labile ligand on the

-linked-BINOL complex is displaced by the

-hydroxy ketone.

Enolate Formation: The Zinc center coordinates to both the carbonyl oxygen and the
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-hydroxyl oxygen. This bidentate chelation significantly lowers the pKa of the

-proton, allowing for soft deprotonation and formation of a rigid Z-enolate.

Stereocontrol: The ortho-methoxy group on the ring provides steric bulk that locks the

rotation of the substrate within the chiral pocket of the BINOL ligand, ensuring high syn-

selectivity and enantiomeric excess (ee).

Experimental Protocol (Aldol Reaction)
Catalyst:

/ (S,S)-Linked-BINOL (1 mol %).[1][2][3][4]

Substrate: 2-Hydroxy-2'-methoxyacetophenone (1.0 eq).

Electrophile: Benzaldehyde (or derivative) (1.1 eq).

Conditions: THF, -20°C, 18h.

Result: Formation of syn-1,2-dihydroxy ketone with up to 99% ee.[3]

Mechanistic Pathway Visualization
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Figure 2: Catalytic cycle demonstrating the bidentate activation of the hydroxy ketone by the

Zinc catalyst.

Safety & Handling
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-Hydroxy ketones are prone to oxidation (forming diketones) and dimerization upon
prolonged exposure to air and moisture.

Toxicity: Treat as a potential irritant. Specific toxicological data is limited, but structurally

related

-halo and

-hydroxy acetophenones are lachrymators and skin irritants.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1625280#2-hydroxy-2-methoxyacetophenone-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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